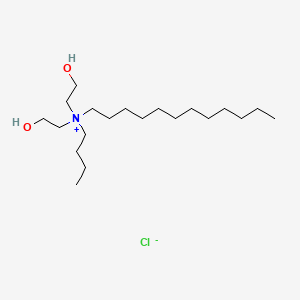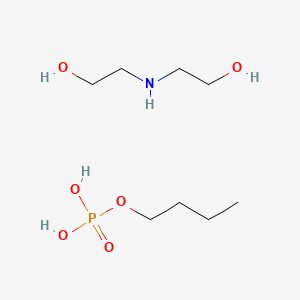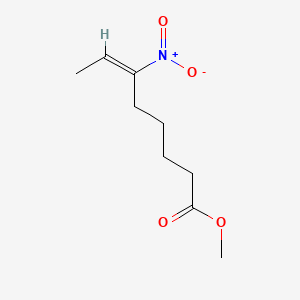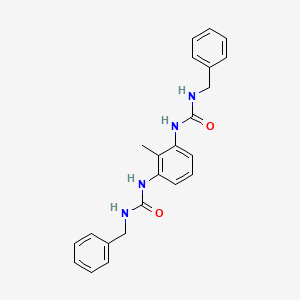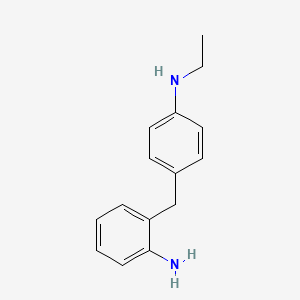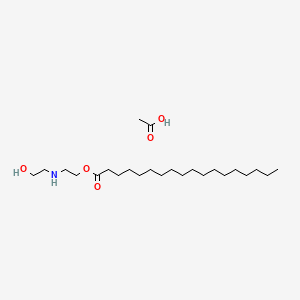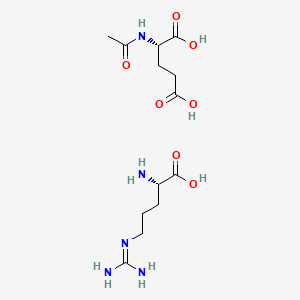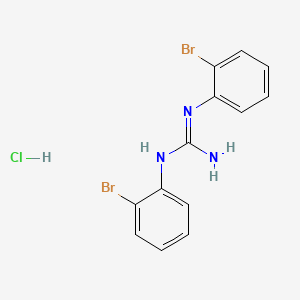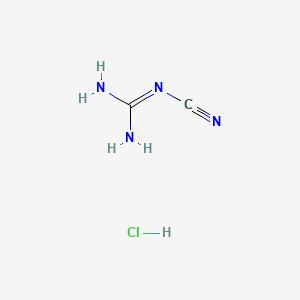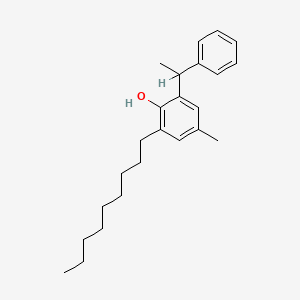
2-Nonyl-6-(1-phenylethyl)-p-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nonyl-6-(1-phenylethyl)-p-cresol is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of phenol, characterized by the presence of nonyl and phenylethyl groups attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyl-6-(1-phenylethyl)-p-cresol typically involves the alkylation of p-cresol with nonyl and phenylethyl halides. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.
化学反応の分析
Types of Reactions
2-Nonyl-6-(1-phenylethyl)-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-Nonyl-6-(1-phenylethyl)-p-cresol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
作用機序
The mechanism by which 2-Nonyl-6-(1-phenylethyl)-p-cresol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Nonyl-4-methylphenol: Similar in structure but lacks the phenylethyl group.
2-Nonylphenol: Lacks both the methyl and phenylethyl groups.
4-Nonylphenol: Lacks the methyl group and has a different position for the nonyl group.
Uniqueness
2-Nonyl-6-(1-phenylethyl)-p-cresol is unique due to the presence of both nonyl and phenylethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
特性
CAS番号 |
83562-74-7 |
|---|---|
分子式 |
C24H34O |
分子量 |
338.5 g/mol |
IUPAC名 |
4-methyl-2-nonyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C24H34O/c1-4-5-6-7-8-9-11-16-22-17-19(2)18-23(24(22)25)20(3)21-14-12-10-13-15-21/h10,12-15,17-18,20,25H,4-9,11,16H2,1-3H3 |
InChIキー |
HMPGNFHAOKAQFD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)C)C(C)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


